2-Methyl-2,6-diazaspiro[3.4]octane oxalate
Overview
Description
2-Methyl-2,6-diazaspiro[3.4]octane oxalate is a chemical compound with the molecular formula C₉H₁₆N₂O₄. It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom.
Mechanism of Action
Target of Action
It is believed that the oxalate moiety of ddo can bind to certain enzymes.
Mode of Action
It is thought that the oxalate moiety can bind to certain enzymes, leading to the inhibition of their activity. Additionally, the oxalate moiety can also bind to certain substrates, leading to the activation of their activity.
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,6-diazaspiro[3.4]octane oxalate can be achieved through several methods. One common approach involves the annulation of the cyclopentane ring, followed by the formation of the four-membered ring . Another method includes reductive alkylation procedures to introduce the methyl group, followed by ester hydrolysis and subsequent reactions to form the desired spirocyclic structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, reductive alkylation, and ester hydrolysis, followed by purification techniques like crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,6-diazaspiro[3.4]octane oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the spirocyclic structure.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction can produce reduced spirocyclic compounds, and substitution reactions can result in derivatives with different functional groups .
Scientific Research Applications
2-Methyl-2,6-diazaspiro[3.4]octane oxalate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 2,6-Diazaspiro[3.4]octane
- 2-Boc-2,6-diaza-spiro[3.4]octane-8-carboxylic acid methyl ester
Uniqueness
2-Methyl-2,6-diazaspiro[3.4]octane oxalate is unique due to its specific spirocyclic structure and the presence of the oxalate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-methyl-2,7-diazaspiro[3.4]octane;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.C2H2O4/c1-9-5-7(6-9)2-3-8-4-7;3-1(4)2(5)6/h8H,2-6H2,1H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUUQKINHURNAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(C1)CCNC2.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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